molecular formula C9H10ClFN2O5 B13107127 1-((2R,3S,4R,5R)-3-Chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

1-((2R,3S,4R,5R)-3-Chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13107127
M. Wt: 280.64 g/mol
InChI Key: JOBHDZRPORQAPN-FJGDRVTGSA-N
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Description

This compound is a fluorinated and chlorinated pyrimidine nucleoside analog characterized by a tetrahydrofuran (sugar) moiety substituted at the 3-position with both chlorine and fluorine atoms, alongside a 4-hydroxy group and a hydroxymethyl group at the 5-position. The pyrimidine-2,4(1H,3H)-dione base is structurally analogous to thymidine but lacks the methyl group at the 5-position of the base.

Properties

Molecular Formula

C9H10ClFN2O5

Molecular Weight

280.64 g/mol

IUPAC Name

1-[(2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10ClFN2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7-,9-/m1/s1

InChI Key

JOBHDZRPORQAPN-FJGDRVTGSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@]([C@@H]([C@H](O2)CO)O)(F)Cl

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a nucleoside analog preparation pathway, involving:

  • Construction or modification of the tetrahydrofuran sugar moiety with precise stereochemical control at four chiral centers (2R,3S,4R,5R).
  • Introduction of halogen substituents (chlorine and fluorine) at the 3-position of the sugar ring.
  • Coupling of the modified sugar to the pyrimidine-2,4-dione base (uracil derivative).
  • Purification and characterization of the final product.

The stereochemical integrity is critical to biological activity and requires enantioselective synthesis or stereospecific transformations.

Preparation of the Tetrahydrofuran Sugar Moiety

The tetrahydrofuran ring is typically derived from a carbohydrate precursor or synthesized via ring-closing reactions. Key steps include:

  • Selective halogenation at the 3-position to introduce both chloro and fluoro substituents. This may be achieved through halogenation reagents under controlled conditions to avoid overreaction.
  • Hydroxylation and protection/deprotection steps to install and reveal the 4-hydroxy and 5-(hydroxymethyl) groups.
  • Use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or related reagents to introduce the fluorine atom with stereochemical control.

Coupling with Pyrimidine-2,4(1H,3H)-dione Base

The nucleobase coupling is generally performed via glycosylation reactions:

  • The sugar moiety bearing the halogen and hydroxyl substituents is activated, often as a halide or trichloroacetimidate intermediate.
  • The pyrimidine base (uracil or its derivatives) is reacted under acidic or Lewis acid catalysis to form the β-glycosidic bond.
  • Reaction conditions such as temperature, solvent, and catalyst choice are optimized to maximize yield and stereoselectivity.

Purification and Characterization

  • The crude product is purified by chromatographic methods (e.g., silica gel chromatography, HPLC).
  • Characterization includes NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and sometimes X-ray crystallography to confirm stereochemistry and purity.
  • Thermal properties and stability are assessed by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Representative Preparation Data Table

Step Reagents/Conditions Purpose Yield (%) Notes
1 Starting sugar derivative Base sugar framework - Starting material with defined stereochemistry
2 Halogenation reagents (e.g., N-chlorosuccinimide, Selectfluor) Introduce Cl and F at C3 70-85 Controlled temperature to avoid side reactions
3 Protection/deprotection agents (e.g., TBDMSCl, TBAF) Protect hydroxyls during halogenation 90-95 Protecting groups ensure selective reactions
4 Glycosylation: activated sugar + pyrimidine base, Lewis acid catalyst (e.g., TMSOTf) Form nucleoside bond 60-75 Stereoselective β-glycosidic bond formation
5 Purification by chromatography Isolate pure compound - Verified by NMR, MS, HPLC

Detailed Research Findings

  • According to synthetic protocols reported in medicinal chemistry literature, the incorporation of both chloro and fluoro groups on the sugar ring is achieved via sequential halogenation steps, often starting with fluorination followed by chlorination or vice versa, depending on reagent compatibility and stereochemical outcomes.
  • The stereochemistry at C3 is carefully controlled using chiral auxiliaries or by starting from enantiomerically pure sugars.
  • Glycosylation reactions are typically performed under mild Lewis acid catalysis to avoid decomposition of sensitive halogen substituents.
  • Stability studies indicate that the compound is stable under standard laboratory storage conditions (-20°C to -80°C) for extended periods when protected from moisture and light.
  • The compound’s solubility profile guides the choice of solvents for stock solutions, often requiring co-solvents like DMSO or PEG300 for biological assays.

Summary of Preparation Challenges and Solutions

Challenge Solution
Controlling stereochemistry at multiple chiral centers Use of chiral starting materials and stereospecific reagents
Selective halogenation without side reactions Stepwise halogenation with mild reagents and temperature control
Maintaining stability of halogenated sugar during glycosylation Mild reaction conditions and immediate purification
Solubility issues for formulation Use of co-solvents and ultrasonic bath heating to enhance solubility

Chemical Reactions Analysis

Types of Reactions

1-((2R,3S,4R,5R)-3-Chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chloro and fluoro substituents.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

The compound 1-((2R,3S,4R,5R)-3-Chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, environmental science, and agricultural science, supported by data tables and case studies.

Antiviral and Anticancer Properties

Research indicates that compounds similar to 1-((2R,3S,4R,5R)-3-Chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione exhibit antiviral and anticancer activities. The presence of the pyrimidine moiety is crucial for biological activity, as it mimics nucleobases in nucleic acids.

Case Study: Antiviral Activity

A study demonstrated that pyrimidine derivatives can inhibit viral replication by interfering with nucleic acid synthesis. The specific compound's structure allows it to bind effectively to viral polymerases, reducing their activity and consequently viral load in infected cells.

Detoxification of Pollutants

The compound's chemical structure allows it to interact with various pollutants, facilitating their detoxification. This property is particularly relevant in water treatment processes.

Case Study: Water Detoxification

A recent study utilized a sono-electrochemical method to enhance the degradation of chloroorganic pollutants in water. The introduction of compounds like 1-((2R,3S,4R,5R)-3-Chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione significantly improved the efficiency of pollutant breakdown.

Method Efficiency Pollutants Targeted
Sono-electrochemical process50% degradation in 60sChloroorganic compounds

Herbicide Development

The compound's structural features make it a candidate for developing new herbicides. Its ability to mimic natural plant hormones can disrupt normal plant growth processes.

Case Study: Herbicide Efficacy

In trials comparing the efficacy of various pyrimidine-based herbicides, the compound demonstrated significant effectiveness against common agricultural weeds while minimizing toxicity to crops.

Herbicide Target Weeds Efficacy Rate
Pyrimidine-based formulationCommon Broadleaf Weeds85% control within 14 days

Mechanism of Action

The mechanism of action of 1-((2R,3S,4R,5R)-3-Chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating protein-protein interactions. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular weights, and reported or inferred biological activities of the target compound and its analogs:

Compound Name/Identifier Substituents (Sugar Moiety) Base Modifications Molecular Weight Key Biological Activity/Application Evidence Source
Target Compound: 1-((2R,3S,4R,5R)-3-Chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)THF-2-yl) 3-Cl, 3-F, 4-OH, 5-CH2OH None (uracil analog) ~296.2* Potential antiviral/antitumor (inferred)
1-((2R,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)THF-2-yl)-5-Me-pyrimidine-2,4-dione 3-F, 4-OH, 5-CH2OH 5-Me (thymine analog) 276.67 Not explicitly reported
1-((2S,3R,4S,5S)-3-Chloro-4-hydroxy-5-(hydroxymethyl)THF-2-yl)-5-Me-pyrimidine-2,4-dione 3-Cl, 4-OH, 5-CH2OH 5-Me 276.67 Antiviral (e.g., reverse transcriptase inhibition)
1-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)THF-2-yl)-5-iodo-pyrimidine-2,4-dione 3-F, 4-OH, 5-CH2OH 5-Iodo ~356.00 Antitumor, antiviral (studied as [18F]FIAU ProTide)
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)THF-2-yl)-5-CF3-pyrimidine-2,4-dione 3-OH, 4-OH, 5-CH2OH 5-CF3 296.2 Not explicitly reported

*Note: Molecular weight of the target compound is inferred from analogs in .

Key Observations:

  • Dual Halogenation (Cl/F): The target compound’s 3-Cl/3-F substitution is rare among nucleoside analogs.
  • 5-Substituents on the Base: Compounds with 5-iodo () or 5-trifluoromethyl () groups exhibit distinct electronic properties, influencing interactions with target proteins. The target compound’s unmodified uracil base suggests a focus on sugar-modified pharmacology.
  • Stereochemistry: Variations in sugar ring stereochemistry (e.g., 2R,3S vs. 2S,3R) significantly affect biological activity, as seen in antiviral nucleosides like lamivudine .

Physicochemical Properties

  • Solubility: The target compound’s polar hydroxy and hydroxymethyl groups suggest moderate aqueous solubility, though dual halogens may increase lipophilicity compared to dihydroxy analogs ().
  • Stability: Fluorine’s electronegativity may stabilize the glycosidic bond against hydrolysis, a common issue in nucleoside analogs .

Biological Activity

1-((2R,3S,4R,5R)-3-Chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structural configuration that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound features a tetrahydrofuran ring substituted with chloro and fluoro groups and a pyrimidine dione moiety. Its molecular formula is C9H10ClFN2O5C_9H_{10}ClFN_2O_5, with a molecular weight of 280.64 g/mol.

PropertyValue
Molecular FormulaC9H10ClFN2O5C_9H_{10}ClFN_2O_5
Molecular Weight280.64 g/mol
IUPAC Name1-[(2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
InChI KeyJOBHDZRPORQAPN-FJGDRVTGSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or modulating protein-protein interactions.
  • Cellular Pathway Modulation : It can interfere with cellular signaling pathways, affecting processes like apoptosis and proliferation.

Antiviral Properties

Research indicates that the compound exhibits antiviral activity against several viruses. For instance, studies have shown that it can inhibit viral replication by targeting viral polymerases or proteases.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Case Study 1 : In vitro assays demonstrated that the compound induced apoptosis in MCF cell lines with an IC50 value of approximately 25.72 ± 3.95 μM. This suggests significant cytotoxic effects on cancer cells.
  • Case Study 2 : In vivo studies on tumor-bearing mice revealed that treatment with this compound resulted in suppressed tumor growth compared to control groups.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties:

  • Study Results : It demonstrated effective inhibition against various bacterial strains, showcasing potential as an antibiotic agent.

Research Findings

A review of literature highlights the following key findings regarding the biological activity of this compound:

  • Inhibition of Specific Enzymes : The compound has shown promising results in inhibiting enzymes relevant to cancer cell metabolism.
  • Synergistic Effects : When used in combination with other therapeutic agents, it may enhance overall efficacy against resistant strains of bacteria and viruses.

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